2-chloro-N-undecylacetamide
Description
Structure
3D Structure
Properties
CAS No. |
32322-87-5 |
|---|---|
Molecular Formula |
C13H26ClNO |
Molecular Weight |
247.80 g/mol |
IUPAC Name |
2-chloro-N-undecylacetamide |
InChI |
InChI=1S/C13H26ClNO/c1-2-3-4-5-6-7-8-9-10-11-15-13(16)12-14/h2-12H2,1H3,(H,15,16) |
InChI Key |
MYYXIJYSHJUXHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Chloro N Undecylacetamide
Established Synthetic Pathways and Mechanistic Considerations
The most conventional and widely practiced method for synthesizing 2-chloro-N-undecylacetamide is the N-acylation of undecylamine (B147597) with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Acylation Reactions Involving Undecylamine Precursors
The core of the synthesis involves the reaction between the primary long-chain amine, undecylamine, and a reactive carboxylic acid derivative, typically chloroacetyl chloride. ijpsr.inforesearchgate.net The mechanism for this reaction proceeds in two principal stages: a nucleophilic addition followed by an elimination step. chemguide.co.uk
Initially, the lone pair of electrons on the nitrogen atom of undecylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This carbon is particularly electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This nucleophilic attack results in the formation of a transient tetrahedral intermediate. chemguide.co.uk
The reaction proceeds as follows:
Step 1: Nucleophilic Addition: The undecylamine molecule attacks the carbonyl carbon of chloroacetyl chloride, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
Step 2: Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion is expelled as a leaving group.
Step 3: Deprotonation: A base, often a second equivalent of undecylamine or an added non-nucleophilic base like triethylamine (B128534), removes a proton from the nitrogen atom. stackexchange.com This neutralizes the positive charge and yields the final product, this compound, along with a hydrochloride salt byproduct. chemguide.co.uk
This reaction, often referred to as the Schotten-Baumann reaction, is typically vigorous and may require initial cooling to control the reaction rate. wikipedia.orgiitk.ac.incollegedunia.com
Chlorination Strategies for Amide Synthesis
For the synthesis of this compound, the "chlorination strategy" refers to the introduction of the chlorine atom at the alpha-position of the acetyl group. This is most directly and efficiently accomplished by using a pre-chlorinated starting material, chloroacetyl chloride (ClCOCH₂Cl). ijpsr.infotaylorandfrancis.com This approach ensures the chlorine is precisely positioned on the acyl chain before the amidation reaction occurs.
Using chloroacetyl chloride as the acylating agent is a highly effective method for producing various N-substituted chloroacetamides. researchgate.netnih.gov Alternative strategies, such as the direct chlorination of a pre-formed N-undecylacetamide, are generally less practical. These methods could lead to a mixture of products, including potential N-chlorination or polychlorination, and would require more complex reaction setups and purification steps. Therefore, the use of chloroacetyl chloride remains the most straightforward and common strategy for this class of compounds.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are typically adjusted include the choice of solvent, the type of base used, reaction temperature, and stoichiometry.
Solvent Selection: The choice of solvent can significantly influence the reaction. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene (B28343) are commonly used. taylorandfrancis.comsphinxsai.comrsc.org Some methods employ a two-phase solvent system, known as Schotten-Baumann conditions, which often consists of water and an organic solvent like dichloromethane. wikipedia.orgrsc.org In this setup, an inorganic base in the aqueous phase neutralizes the generated hydrochloric acid, while the reactants and product remain in the organic phase. wikipedia.orgiitk.ac.in
Base Selection: The acylation reaction produces hydrochloric acid (HCl), which must be neutralized to allow the reaction to proceed to completion. This is typically achieved by using a stoichiometric amount of a base. A common strategy is to use a two-fold excess of the starting amine, where one equivalent acts as the nucleophile and the second acts as an acid scavenger. stackexchange.com Alternatively, non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine (B92270) are frequently added. researchgate.netgoogle.comgoogle.com More recently, strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to effectively catalyze the reaction, leading to high yields in shorter timeframes. sphinxsai.comresearchgate.net
Temperature Control: Due to the high reactivity of chloroacetyl chloride, the reaction is often exothermic. It is common practice to add the acyl chloride dropwise to a cooled solution of the amine (e.g., 0-5°C) to control the initial reaction rate and prevent side product formation. sphinxsai.com After the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure completion. sphinxsai.comresearchgate.net
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DBU | THF | 3 | 86 |
| 2 | DBU | DCM | 4 | 72 |
| 3 | DBU | Toluene | 6 | 65 |
| 4 | TEA | THF | 6 | 68 |
| 5 | DABCO | THF | 6 | 75 |
Data based on the reaction of aniline (B41778) with chloroacetyl chloride, demonstrating trends applicable to similar acylation reactions.
Novel Approaches and Sustainable Synthesis Initiatives
In line with the growing emphasis on environmentally responsible chemical manufacturing, recent research has focused on developing greener and more sustainable methods for amide synthesis.
Green Chemistry Principles in Compound Synthesis
Traditional amide synthesis using acyl chlorides has a low atom economy, as it generates stoichiometric amounts of hydrochloride salt waste. Green chemistry initiatives aim to address these shortcomings. One approach involves conducting the reaction in more environmentally benign solvents, such as water. tandfonline.com Research has shown that rapid N-chloroacetylation of amines can be achieved in a phosphate (B84403) buffer, which facilitates easy product isolation via filtration and avoids the use of volatile organic solvents. tandfonline.comtandfonline.com
Another key principle is the reduction of hazardous reagents. This has led to the exploration of catalytic methods that avoid the use of highly reactive and corrosive reagents like chloroacetyl chloride altogether, opting instead for direct coupling of the amine with a carboxylic acid or its derivatives. sciepub.comroyalsocietypublishing.org
Catalytic Systems for Efficient Production
Catalytic direct amidation reactions are a highly attractive green alternative, as they ideally produce water as the only byproduct. catalyticamidation.info While challenges such as the formation of unreactive ammonium (B1175870) carboxylate salts exist, several catalytic systems have been developed to overcome these hurdles.
Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been employed as effective biocatalysts for amidation reactions. nih.gov These enzymatic methods operate under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and extensive purification. nih.govnih.gov The reaction typically involves the direct coupling of a carboxylic acid and an amine in a suitable organic solvent.
Homogeneous and Heterogeneous Catalysis: Various metal-based and organocatalytic systems have been reported for direct amidation.
Boric Acid Catalysis: Boric acid and its derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. sciepub.com The proposed mechanism involves the in-situ formation of a mixed anhydride, which serves as the activated species for the reaction. sciepub.com
Metal Catalysis: Transition metal complexes, for instance those based on Nickel (NiCl₂), have been used to catalyze the direct amidation between acids and amines, offering moderate to excellent yields. royalsocietypublishing.org Other systems may involve manganese or other earth-abundant metals. mdpi.com
These catalytic approaches represent a significant step towards more sustainable and efficient production of amides like this compound, aligning with the core principles of green chemistry.
| Method | Acylating Agent | Key Features | Byproducts | Ref. |
|---|---|---|---|---|
| Traditional Acylation | Acyl Chloride | Fast, high-yielding, versatile | HCl, Salt waste | researchgate.netsphinxsai.com |
| Boric Acid Catalysis | Carboxylic Acid | Direct, atom-economical | Water | sciepub.com |
| Enzymatic (Lipase) | Carboxylic Acid | Mild conditions, high selectivity | Water | nih.gov |
| Metal Catalysis (e.g., NiCl₂) | Carboxylic Acid | Direct coupling, recyclable catalyst | Water | royalsocietypublishing.org |
Flow Chemistry and Continuous Processing Methodologies
The application of flow chemistry offers significant advantages for the synthesis of amides, overcoming challenges associated with batch processing, especially for exothermic reactions or those involving unstable intermediates. nih.gov In a continuous flow setup for this compound, solutions of undecylamine and chloroacetyl chloride would be pumped and mixed in a T-mixer, then passed through a heated or cooled reactor coil. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, purity, and safety. nih.gov The rapid mixing and superior heat exchange in microreactors can minimize the formation of byproducts. nih.gov Fuse et al. (2014) developed a flow process for amide bond formation using triphosgene (B27547) as an acid activator, achieving reaction completion in seconds, a principle adaptable to this synthesis. nih.gov
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Reaction Time | Hours | Seconds to minutes nih.gov |
| Temperature Control | Difficult to maintain uniformity, potential for hotspots | Precise and uniform, rapid heat exchange nih.gov |
| Safety | Risk associated with large volumes of reactive materials | Enhanced safety due to small reactor volumes and better control |
| Scalability | Requires larger vessels, can be challenging | Easily scalable by extending operation time ("scaling out") nih.gov |
| Product Purity | May require extensive purification due to side reactions | Often higher purity due to minimized byproduct formation nih.gov |
Stereoselective Synthesis and Chiral Analogues of Related Alpha-Haloamides
The synthesis of enantioenriched α-haloamides is of significant interest as these compounds are valuable chiral building blocks. nih.gov While specific stereoselective syntheses for this compound are not prominently documented, general methodologies for related α-haloamides can be applied.
One powerful approach is the direct catalytic asymmetric Mannich-type reaction of α-halo 7-azaindoline amides with N-carbamoyl imines, which proceeds in a highly stereoselective manner. acs.orgacs.org This method utilizes a copper(I) catalyst and is effective for various α-halo substituents, including chloro, without significant dehalogenation. acs.org Another innovative method involves the photoenzymatic hydroalkylation of olefins. nih.gov Engineered flavin-dependent "ene"-reductases (EREDs) can catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with excellent chemo- and stereoselectivity. nih.gov This enzymatic approach offers high levels of enantioselectivity by controlling the radical addition to the alkene within the enzyme's active site. nih.gov These strategies could potentially be adapted to synthesize chiral analogues of this compound by starting with or generating a chiral center at the alpha-carbon.
| Methodology | Key Features | Potential Application |
|---|---|---|
| Catalytic Asymmetric Mannich-Type Reaction | Uses a Cu(I) catalyst; high stereoselectivity; tolerates various halo-substituents. acs.org | Reaction of a chiral derivative of undecylamine or a related imine. |
| Photoenzymatic Hydroalkylation | Engineered "ene"-reductase; excellent enantioselectivity; radical-based mechanism. nih.gov | Coupling of an α,α-dichloroamide with a long-chain alkene like 1-undecene. |
| Asymmetric Halogenation | Involves the selective halogenation of enolizable substrates. nih.gov | Halogenation of a chiral N-undecylacetamide enolate. |
Derivatization Strategies from this compound
The chemical structure of this compound offers multiple sites for derivatization, making it a versatile intermediate for creating novel chemical entities.
Nucleophilic Substitution Reactions at the Alpha-Chloro Position
The primary point of reactivity on this compound is the carbon atom bearing the chlorine. The chemical reactivity of N-substituted 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net This susceptibility to nucleophilic attack allows for the introduction of a wide range of functional groups. The reaction is a classic SN2-type displacement, where an electron-rich species attacks the electrophilic carbon, displacing the chloride ion, which is a good leaving group. sydney.edu.au This process can be used to synthesize derivatives containing oxygen, nitrogen, or sulfur nucleophiles. researchgate.net For example, reaction with sodium azide (B81097) can yield an α-azido amide, a precursor to α-amino amides. nih.gov Similarly, reaction with thiols or alkoxides can introduce thioether or ether linkages, respectively.
| Nucleophile | Reagent Example | Resulting Derivative Class |
|---|---|---|
| Amine (R-NH₂) | Benzylamine | α-Amino amide |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | α-Azido amide nih.gov |
| Thiolate (RS⁻) | Sodium thiophenoxide | α-Thioether amide |
| Alkoxide (RO⁻) | Sodium ethoxide | α-Alkoxy amide |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | α-Hydroxy amide |
Functionalization of the Alkyl Chain for Novel Chemical Entities
The long undecyl (C11) alkyl chain provides a hydrophobic segment that can be chemically modified to introduce new functionalities. While the chain is generally unreactive, specific strategies can be employed for its functionalization. Terminal functionalization at the omega (ω) position is a common strategy. For instance, selective oxidation of the terminal methyl group could yield a carboxylic acid, creating a bifunctional molecule with an amide at one end and a carboxyl group at the other. Another approach involves free-radical halogenation, which could introduce a halogen at various positions along the chain, creating new sites for subsequent nucleophilic substitution. More advanced C-H activation methodologies, though challenging on a simple alkyl chain, could offer pathways to introduce functional groups at specific, non-terminal positions.
Oligomerization and Polymerization Precursors Utilizing the Compound
This compound can serve as a valuable monomer or precursor in polymerization reactions. The reactive α-chloro group is a key feature for this application.
Step-Growth Polymerization: The compound can act as an A-B type monomer. For example, reaction with a nucleophile like an amine can form a dimer, which still possesses a reactive chloro group and an N-H group that could potentially be involved in further reactions. More practically, it can undergo polycondensation with a di-nucleophile (B-B type monomer), such as a diamine or a dithiol. This would result in a polymer with repeating N-undecylacetamide units linked by the incorporated nucleophile.
Chain-Growth Polymerization Precursor: The undecyl chain can be modified to incorporate a polymerizable group. For instance, if the terminal end of the chain is converted to an alcohol, it could be esterified with acryloyl chloride to produce an acrylate (B77674) monomer. This new monomer, containing the N-undecylacetamide moiety as a side chain, could then undergo free-radical polymerization to form a comb-like polymer. Such polymers could have interesting properties due to the long, hydrophobic alkyl side chains.
Reaction Chemistry and Mechanistic Studies of 2 Chloro N Undecylacetamide
Electrophilic and Nucleophilic Reactivity Investigations
The presence of a chlorine atom on the α-carbon (the carbon adjacent to the carbonyl group) makes 2-chloro-N-undecylacetamide susceptible to attack by nucleophiles. The electron-withdrawing nature of both the chlorine atom and the amide group enhances the electrophilicity of this α-carbon, making it a prime site for nucleophilic substitution reactions.
Mechanistic Elucidation of Alpha-Haloamide Reactivity
The reactivity of α-haloamides like this compound is multifaceted. The primary reaction pathway involves the nucleophilic substitution of the chlorine atom. researchgate.netresearchgate.net This can occur through a direct S(_N)2 mechanism, where a nucleophile attacks the α-carbon, leading to the displacement of the chloride ion in a single, concerted step. researchgate.net The stereochemistry of such reactions, if the α-carbon were chiral, would proceed with an inversion of configuration. byjus.com
Alternatively, under certain conditions, particularly with strong, hindered bases, elimination reactions (E2 mechanism) can compete with substitution, leading to the formation of an α,β-unsaturated amide. msu.eduiitk.ac.inlibretexts.org The E2 mechanism is a one-step process where a base abstracts a proton from the β-carbon, concurrently with the departure of the chlorine atom and the formation of a double bond. msu.edulibretexts.org
The amide group itself plays a crucial role. It can influence the reaction pathway through its electronic and steric properties. The nitrogen lone pair can participate in resonance, which can affect the stability of intermediates and transition states.
Kinetics of Substitution and Elimination Reactions
The kinetics of reactions involving this compound are dependent on the specific reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
For S(_N)2 reactions , the rate is typically second-order, being first-order in both the α-haloamide and the nucleophile. msu.edu This is described by the rate equation: Rate = k[this compound][Nucleophile]. byjus.com Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates.
For E2 reactions , the rate is also second-order, dependent on the concentration of both the α-haloamide and the base. byjus.comlibretexts.org The rate equation is: Rate = k[this compound][Base]. byjus.com Strong, bulky bases favor the E2 pathway over the S(_N)2 pathway. lumenlearning.com
Under conditions that favor ionization, such as in highly polar, protic solvents, an S(_N)1 or E1 mechanism might become relevant, particularly if the alkyl group on the nitrogen were to stabilize a carbocation intermediate. msu.edulibretexts.org However, for a primary α-haloamide like this compound, these pathways are generally less favored than S(_N)2 and E2. msu.edu S(_N)1 and E1 reactions exhibit first-order kinetics, with the rate depending only on the concentration of the substrate: Rate = k[this compound]. byjus.comlibretexts.org
Interactive Data Table: General Kinetic Parameters for Haloalkane Reactions
| Reaction Type | Rate Law | Order | Nucleophile/Base Dependence | Substrate Structure Preference |
| S(_N)2 | k[RX][Nu⁻] | Second | Strong, unhindered | Methyl > Primary > Secondary |
| S(_N)1 | k[RX] | First | Independent of Nu⁻ strength | Tertiary > Secondary |
| E2 | k[RX][Base] | Second | Strong, often bulky | Tertiary > Secondary > Primary |
| E1 | k[RX] | First | Independent of Base strength | Tertiary > Secondary |
Influence of Substituents on Reaction Pathways and Intermediates
Substituents on both the nitrogen atom and the α-carbon of an α-haloamide can significantly influence the reaction pathway. nih.gov
N-Substituents: The undecyl group in this compound is a long alkyl chain. Its primary effect is steric. While not directly at the reaction center, its size could potentially influence the approach of very bulky nucleophiles or bases. Electronically, as an alkyl group, it is weakly electron-donating, which has a minor effect on the electrophilicity of the α-carbon compared to the powerful electron-withdrawing effects of the chlorine and carbonyl group.
Alpha-Substituents: While this compound itself has no other substituents on the α-carbon, studies on related α-haloamides show that the nature of the halogen (F, Cl, Br, I) is critical. acs.org The leaving group ability generally increases down the group (I > Br > Cl > F), which would accelerate both substitution and elimination reactions.
Theoretical studies on related systems, such as aryl halides, have shown a strong correlation between the electron-withdrawing or -donating ability of substituents and the activation energies for nucleophilic substitution. nih.gov Electron-withdrawing groups generally lower the activation barrier, making the reaction faster. nih.gov
Hydrolysis and Solvolysis Mechanisms in Various Media
Hydrolysis and solvolysis are specific types of nucleophilic substitution where the nucleophile is water or the solvent, respectively. These are important degradation pathways for α-haloamides.
pH-Dependent Degradation Kinetics
The rate of hydrolysis of chloroacetamide compounds is highly dependent on pH. nih.govnih.gov
Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile. researchgate.net The hydrolysis of chloroacetamides in basic media typically proceeds via an S(_N)2 mechanism, where OH⁻ attacks the α-carbon, displacing the chloride to form the corresponding α-hydroxyamide, N-undecyl-2-hydroxyacetamide. nih.govacs.org In some cases, cleavage of the amide bond itself can occur under strong basic conditions. nih.govacs.org The rate of this reaction would be expected to increase with increasing pH (i.e., higher [OH⁻]).
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the reaction mechanism can be more complex. The carbonyl oxygen can be protonated, which further increases the electrophilicity of the carbonyl carbon and the α-carbon. This can facilitate attack by a weak nucleophile like water. nih.gov Studies on various chloroacetamides have shown that under strongly acidic conditions, cleavage of both the amide and ether groups (if present) can occur. nih.govacs.org The rate of degradation can be accelerated in both highly acidic and highly alkaline solutions compared to neutral pH. nih.govmdpi.com
Neutral Conditions: At or near neutral pH, the hydrolysis is generally much slower. nih.gov The primary nucleophile is water, which is much weaker than the hydroxide ion.
Interactive Data Table: Expected pH Influence on Hydrolysis of this compound
| pH Range | Dominant Nucleophile | Primary Mechanism | Expected Products | Relative Rate |
| Acidic (pH < 4) | H₂O | Acid-catalyzed S(_N)2 / Amide Cleavage | N-undecyl-2-hydroxyacetamide, Undecylamine (B147597), Glycolic Acid | Moderate to Fast |
| Neutral (pH ~ 7) | H₂O | S(_N)2 | N-undecyl-2-hydroxyacetamide | Slow |
| Alkaline (pH > 10) | OH⁻ | Base-catalyzed S(_N)2 | N-undecyl-2-hydroxyacetamide | Fast |
Solvent Effects on Reaction Rates and Product Distributions
The choice of solvent has a profound impact on the rates and mechanisms of substitution and elimination reactions. wikipedia.orgnumberanalytics.com Solvents influence reactivity by stabilizing or destabilizing reactants, transition states, and intermediates. wikipedia.orglibretexts.org
Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) are polar and have acidic protons. They are excellent at solvating both cations and anions. libretexts.org For S(_N)1 reactions, these solvents are ideal because they can stabilize the carbocation intermediate and the leaving group anion. libretexts.org For S(_N)2 reactions, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can actually decrease its nucleophilicity and slow down the reaction rate. wikipedia.org
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (CH₃CN), and acetone (B3395972) are polar but lack acidic protons. libretexts.org They are good at solvating cations but not anions. libretexts.org This leaves the anion "bare" and highly nucleophilic, making these solvents ideal for accelerating S(_N)2 reactions. byjus.comwikipedia.org
Nonpolar Solvents: Solvents like hexane (B92381) and toluene (B28343) are generally poor choices for substitution reactions involving charged species (nucleophiles, leaving groups) as they cannot effectively stabilize charged intermediates or transition states.
For this compound, a switch from a polar protic solvent to a polar aprotic solvent would be expected to significantly increase the rate of an S(_N)2 reaction with an anionic nucleophile. wikipedia.org If an elimination reaction were competing, the solvent polarity would also influence the E2/S(_N)2 ratio, often in complex ways depending on the specific base and substrate. msu.edu
Thermal and Photochemical Transformations
The thermal decomposition, or pyrolysis, of N-substituted chloroacetamides has been shown to yield nitriles as major products. publish.csiro.au When subjected to high temperatures, typically between 500°C and 850°C under reduced pressure, compounds structurally similar to this compound break down. publish.csiro.aupublish.csiro.auacs.org The proposed general reaction is:
RNHCOCH₂Cl → RCN + CH₂O + HCl publish.csiro.au
In this pathway, the N-substituted chloroacetamide (RNHCOCH₂Cl) decomposes to form a nitrile (RCN), formaldehyde (B43269) (CH₂O), and hydrogen chloride (HCl). publish.csiro.au For this compound, the predicted major product would be undecyl cyanide (C₁₁H₂₃CN).
Studies on compounds like N-chloroacetanilide have confirmed this transformation, yielding benzonitrile. publish.csiro.au Isotopic labeling experiments have shown that the nitrile carbon originates from the carbonyl carbon of the chloroacetyl group, suggesting the initial formation of an isonitrile (RNC) intermediate, which then rapidly rearranges to the more stable nitrile at high temperatures. publish.csiro.au Other minor decomposition pathways can also occur, leading to a variety of byproducts. publish.csiro.au When heated to decomposition, chloroacetamides, in general, are known to emit toxic fumes containing hydrogen chloride and nitrogen oxides. nih.gov
Table 1: Pyrolysis Products of Various N-Substituted Chloroacetamides publish.csiro.au
| Starting Material (RNHCOCH₂Cl) | R Group | Pyrolysis Temperature (°C) | Pressure (mm) | Major Product (RCN) | Yield (%) |
| N-Chloroacetanilide | Phenyl | 850 | 0.2-0.4 | Benzonitrile | 51 |
| N-Chloroacetyl-o-toluidine | o-Tolyl | 850 | 0.1 | o-Tolunitrile | 59 |
| N-Chloroacetyl-p-toluidine | p-Tolyl | 850 | 0.1 | p-Tolunitrile | 60 |
| N-Chloroacetylbenzylamine | Benzyl | 780 | 0.1 | Benzyl cyanide | 55 |
| N-Chloroacetylcyclohexylamine | Cyclohexyl | 850 | 0.2 | Cyclohexanecarbonitrile | 46 |
This interactive table summarizes the pyrolysis conditions and outcomes for several N-substituted chloroacetamides, providing a basis for predicting the behavior of this compound.
The photochemistry of chloroacetamides often involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond upon irradiation with light, typically UV light. clockss.org This cleavage generates a chlorine radical and an amido methylene (B1212753) radical. clockss.org The subsequent reactions of these radical intermediates dictate the final products.
A significant photochemical reaction for many N-aryl chloroacetamides is photocyclization. tandfonline.comacs.org For instance, the photolysis of N-chloroacetyl-β-phenethylamines leads to the formation of benzazepine derivatives. tandfonline.com This type of reaction, known as the Witkop cyclization, involves an intramolecular C-H activation where the amido methylene radical attacks an aromatic ring, leading to the formation of a new cyclic structure. acs.org
While the undecyl group of this compound lacks an aromatic ring for this specific type of photocyclization, photoinduced reactions are still possible. Irradiation could lead to radical-mediated hydrogen abstraction or dimerization. In the presence of a copper catalyst and UV light, secondary alkyl chlorides can undergo cyanation, suggesting a pathway for converting the chloroacetamide into a cyanated derivative. organic-chemistry.org The mechanism is proposed to involve a single electron transfer from an excited state of a copper-cyanide complex to the alkyl chloride, generating an alkyl radical. organic-chemistry.org
Another potential photoinduced pathway involves the generation of a chlorine radical which can then abstract a hydrogen atom from the alkyl chain, leading to intramolecular cyclization or other rearrangement products. nih.gov
Interaction with Specific Chemical Reagents
The reactivity of the C-Cl bond in this compound makes it a versatile precursor for various chemical transformations, particularly in the synthesis of heterocyclic compounds and in rearrangement reactions.
The electrophilic nature of the carbon atom attached to the chlorine makes it susceptible to nucleophilic attack. This reactivity is widely exploited for cyclization reactions. When the N-alkyl chain contains a suitable nucleophile, intramolecular cyclization can occur.
Although direct examples for the undecyl group are scarce, N-(3-oxoalkyl)chloroacetamides are known to undergo cyclization to form various heterocyclic derivatives. researchgate.net Furthermore, N-aryl-2-chloroacetamides react with nucleophiles, which can be followed by intramolecular cyclization to produce heterocycles like imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net
A common reaction involves intermolecular cyclization. For example, treating 2-chloro-N-aryl acetamides with a base like potassium hydroxide in the presence of a copper(II) salt can lead to the formation of 1,4-diarylpiperazine-2,5-diones. researchgate.net This intermediate can then be cleaved to yield N-aryl glycines. researchgate.net It is plausible that this compound could undergo a similar dimerization to form 1,4-diundecylpiperazine-2,5-dione under suitable conditions.
Table 2: Heterocycles Synthesized from Chloroacetamide Derivatives
| Chloroacetamide Precursor Type | Reagents/Conditions | Resulting Heterocycle | Reference |
| N-Aryl-2-chloroacetamides | Various nucleophiles | Imidazole, Pyrrole, Thiazolidine-4-one | researchgate.net |
| N-Aryl-2-chloroacetamides | CuCl₂·2H₂O, KOH | 1,4-Diarylpiperazine-2,5-dione | researchgate.net |
| N-Chloroacetyl-L-tryptophan | Photolysis | Azocinoindole | tandfonline.com |
| N-Chloroacetyl-β-phenethylamines | Photolysis | Benzazepine | tandfonline.com |
This interactive table showcases examples of heterocyclic systems formed from various chloroacetamide precursors, highlighting the synthetic versatility of this class of compounds.
Rearrangement reactions represent a broad class of organic reactions where the carbon skeleton of a molecule is altered. wikipedia.org For N-alkyl chloroacetamides, rearrangements can be induced under various conditions.
One notable example is the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. In a one-pot synthesis, 6-hydroxyquinoline (B46185) reacts with N-alkyl-2-chloroacetamides in the presence of a base at high temperatures to yield N-alkyl-6-aminoquinolines via a Smiles rearrangement. iaea.org This suggests that this compound could potentially participate in similar rearrangements if reacted with appropriate aromatic systems containing nucleophilic groups.
While many classic rearrangement reactions like the Hofmann or Curtius rearrangements involve primary amides or acyl azides respectively, the presence of the reactive C-Cl bond in this compound opens up possibilities for other types of skeletal changes. byjus.com For instance, acid- or base-catalyzed hydrolysis can lead to different products depending on the structure of the N-substituent, sometimes involving cleavage and rearrangement of the molecule rather than simple substitution of the chlorine. researchgate.netnih.gov
The amide and chloro functionalities of this compound provide potential sites for coordination with metal ions. The oxygen atom of the carbonyl group and the nitrogen atom of the amide group can act as Lewis bases, donating lone pairs of electrons to form complexes with metal ions. nih.gov
Studies on related N-substituted chloroacetamides have shown their ability to act as ligands in coordination chemistry. researchgate.net For example, N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide forms complexes with various metal ions. The complexation behavior is influenced by the nature of the metal ion and the solvent system. scielo.org.bo
Furthermore, the reactivity of chloroacetamides can be influenced by complexation. The formation of metal-dissolved organic matter complexes has been shown to alter the chlorination reactivity of the organic molecules. nih.gov Complexation with metal ions like Fe³⁺ or Zn²⁺ can create electron-rich reaction centers, facilitating electrophilic attack. nih.gov In the context of this compound, coordination to a metal ion could potentially activate the C-Cl bond towards nucleophilic substitution or other transformations. For instance, reactions of the dimeric platinum-sulfur complex [Pt₂(μ-S)₂(PPh₃)₄] with bis(chloroacetamide)s lead to the formation of complex tetrametallic structures where the chloroacetamide derivative bridges two platinum centers. researchgate.net
Computational and Theoretical Investigations of 2 Chloro N Undecylacetamide
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-chloro-N-undecylacetamide. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed view of the molecule's three-dimensional structure and electronic landscape.
The conformational flexibility of this compound, primarily due to the long undecyl chain and the rotatable bonds within the acetamide (B32628) group, is a key determinant of its physical and chemical properties. DFT calculations are employed to identify the most stable conformers and the energy barriers between them. For similar N-substituted chloroacetamides, DFT methods such as B3LYP with basis sets like 6-311+G(d,p) have been successfully used for geometry optimization. researchgate.net
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.23 | |
| C-N | 1.35 | |
| C-Cl | 1.78 | |
| O=C-N | 123.0 | |
| C-N-C | 120.0 | |
| Cl-C-C | 112.0 |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and distribution of these orbitals in this compound dictate its electrophilic and nucleophilic character.
For haloacetamides, the LUMO is typically localized on the α-carbon and the halogen atom, making this site susceptible to nucleophilic attack. nih.govnih.gov The energy of the LUMO (E_LUMO) is a key parameter in assessing the molecule's reactivity as a soft electrophile. nih.govnih.gov A lower E_LUMO indicates a stronger electrophile. The HOMO, in contrast, is generally distributed over the amide group and parts of the alkyl chain.
The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap implies higher reactivity. Quantum-chemical calculations for related chloroacetamides have been used to determine these orbital energies and predict reactivity. uran.ua
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 7.0 |
The distribution of electron density within this compound governs its polarity and intermolecular interactions. The electronegative oxygen, nitrogen, and chlorine atoms create a non-uniform charge distribution. The carbonyl oxygen and the chlorine atom typically bear partial negative charges, while the carbonyl carbon and the α-carbon are electrophilic centers.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying regions prone to electrophilic and nucleophilic attack. In chloroacetamides, the MEP surface typically shows a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the amide hydrogen and the α-carbon, further confirming the sites of reactivity.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can elucidate the mechanisms of chemical reactions involving this compound, providing detailed information on transition states and reaction energetics.
The primary reaction pathway for this compound is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This reaction is of significant interest, particularly in biological contexts where the molecule can react with nucleophilic residues in proteins, such as the thiol group of cysteine. nih.gov
Computational studies on analogous haloacetamides have confirmed that this reaction proceeds via an S_N2 mechanism. nih.gov In this one-step process, the nucleophile attacks the α-carbon, leading to the formation of a pentacoordinate transition state, followed by the departure of the chloride ion. The stereochemistry at the α-carbon is inverted during this process.
For the S_N2 reaction of chloroacetamides with nucleophiles, DFT calculations can model the potential energy surface of the reaction. The transition state is a saddle point on this surface, and its structure and energy can be precisely calculated. These calculations help in understanding how the structure of the N-substituent (in this case, the undecyl chain) might influence the reaction rate through steric or electronic effects. While specific data for the undecyl derivative is not available, studies on other N-substituted chloroacetamides can provide valuable estimates of these energetic parameters. uran.ua
Solvent Effects in silico Simulations on Reaction Dynamics
The chemical behavior of this compound, particularly its reaction dynamics, is profoundly influenced by the solvent environment. In silico simulations, primarily employing Density Functional Theory (DFT) and Ab-initio Molecular Dynamics (AIMD), are crucial for elucidating these effects at a molecular level. mdpi.com For a molecule like this compound, solvent effects can be dissected into several contributing factors:
Polarity and Dielectric Constant: The solvent's polarity can significantly affect the rates of reactions involving polar or charged species. For instance, the nucleophilic substitution at the α-carbon (bearing the chlorine atom) is a key reaction pathway for chloroacetamides. mdpi.comresearchgate.net In polar protic solvents (e.g., water, ethanol), the transition state of an SN2 reaction can be stabilized through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy. Conversely, in nonpolar solvents (e.g., hexane (B92381), toluene), the reaction would likely proceed at a slower rate. Computational models can quantify these effects by calculating the reaction energy profile in different solvent continua (using models like PCM or COSMO) or with explicit solvent molecules. researchgate.net
Hydrogen Bonding: The amide group in this compound is both a hydrogen bond donor (N-H) and acceptor (C=O). arxiv.org Solvents capable of hydrogen bonding can interact with these sites, influencing the molecule's conformation and the reactivity of the adjacent chloromethyl group. nih.gov For example, a solvent hydrogen-bonded to the carbonyl oxygen could increase the electrophilicity of the carbonyl carbon, but more importantly, it can influence the conformational equilibrium of the entire headgroup, which may indirectly affect the accessibility of the C-Cl bond to nucleophiles.
Specific Solvation and Caging Effects: Molecular dynamics simulations can reveal specific, short-range interactions between the solute and solvent molecules. Solvent molecules can form a "cage" around the reactant, influencing not just the energetics but also the trajectory of approaching reactants. The long undecyl chain would preferentially be solvated by nonpolar solvents, while the chloroacetamide headgroup would favor polar environments. In a mixed solvent system, this would lead to preferential solvation, where the local solvent composition around the reactive headgroup differs from the bulk solvent. scispace.com
A hypothetical study could compare the activation free energy (ΔG‡) for the nucleophilic substitution of the chlorine atom by a model nucleophile (e.g., hydroxide) in various solvents. The expected trend would show a decrease in the activation barrier with increasing solvent polarity.
Table 1: Hypothetical Activation Free Energies (ΔG‡) for Nucleophilic Substitution of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Predicted ΔG‡ (kcal/mol) |
| Hexane | 1.9 | 35.2 |
| Toluene (B28343) | 2.4 | 32.8 |
| Dichloromethane (B109758) | 9.1 | 28.5 |
| Ethanol (B145695) | 24.5 | 24.1 |
| Water | 80.1 | 21.7 |
This table is illustrative and contains hypothetical data based on general principles of solvent effects on SN2 reactions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide insights into its behavior in various environments, from bulk liquids to interfaces.
Dynamic Behavior in Condensed Phases and Interfaces
As an amphiphilic molecule, this compound is expected to exhibit interesting behavior in condensed phases and at interfaces.
Condensed Phase (Bulk Liquid): In a nonpolar solvent, the molecules would likely be well-solvated and exist as freely moving individual entities. In a polar solvent like water, however, the hydrophobic undecyl chains would drive the molecules to aggregate, potentially forming micelles above a certain critical concentration. MD simulations can model this self-assembly process, revealing the structure, size, and dynamics of the resulting aggregates. The chloroacetamide headgroups would form the micellar corona, exposed to the aqueous phase, while the undecyl tails would form the hydrophobic core.
Interfaces (e.g., Water/Air or Water/Oil): At an interface, this compound would behave as a surfactant. aps.orgepfl.ch MD simulations can show that the molecules orient themselves with the polar chloroacetamide headgroup in the aqueous phase and the nonpolar undecyl tail extending into the nonpolar phase (air or oil). worktribe.comnih.gov These simulations can calculate key properties like the surface pressure-area isotherm, the tilt angle of the alkyl chain with respect to the interface normal, and the density profile across the interface.
Table 2: Hypothetical Interfacial Properties of this compound at a Water/Hexane Interface from MD Simulations
| Parameter | Predicted Value |
| Interfacial Tension Reduction (at 1 µmol/m²) | 15 mN/m |
| Average Tilt Angle of Undecyl Chain | 35° from normal |
| Headgroup Hydration Number | 5-7 water molecules |
| Tail Solvation in Hexane | High |
This table is illustrative and contains hypothetical data based on typical behavior of similar amphiphiles at liquid-liquid interfaces.
Interactions with Solvents and Other Molecular Species
MD simulations excel at detailing the specific intermolecular interactions that govern the behavior of this compound.
Solvent Interactions: Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding a solvent atom at a certain distance from an atom in the solute. scispace.com For this compound in an aqueous solution, the RDF for water oxygen around the amide hydrogen would show a sharp peak at around 2 Å, indicating a strong hydrogen bond. nih.gov In contrast, the RDF for water around the alkyl chain would show a broader, less defined structure, characteristic of hydrophobic solvation.
Interactions with Other Species: Simulations can also model the interaction of this compound with other molecules, such as nucleophiles, polymers, or biological macromolecules (in a non-biological context, e.g., as a component in a material formulation). For example, a simulation could explore how the undecyl chain might intercalate into a polymer matrix, with the chloroacetamide group exposed and available for subsequent reactions, such as grafting or cross-linking.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Non-Biological Contexts)
QSAR/QSPR modeling establishes a mathematical relationship between the chemical structure of a compound and its properties or activities. numberanalytics.comnumberanalytics.com For this compound, these models can be invaluable for predicting its performance in material science applications and its chemical reactivity without the need for extensive experimentation.
Structure-Property Relationships for Material Performance Attributes
The properties of this compound as a potential additive in materials (e.g., as a plasticizer, lubricant, or surface modifier) can be predicted using QSPR models. These models correlate molecular descriptors with macroscopic properties.
Molecular Descriptors: A wide range of descriptors can be calculated for this compound, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., surface area), and quantum-chemical (e.g., dipole moment, polarizability) descriptors. researchgate.net
Predicted Properties: By building a model based on a dataset of similar compounds (e.g., other long-chain amides or chlorinated alkanes) with known properties, one could predict attributes for this compound such as its viscosity, melting point, thermal stability, or its effectiveness in reducing friction between surfaces. For example, a QSPR model might predict that the long alkyl chain contributes positively to lubricity, while the polar amide group enhances adhesion to metal surfaces.
Table 3: Hypothetical QSPR Model for Predicting a Material Performance Attribute (e.g., Lubricity Index)
Equation: Lubricity Index = a(logP) + b(Polarizability) - c*(Molecular Volume) + d
| Descriptor | Coefficient | Value for this compound | Contribution |
| logP (Octanol-Water Partition Coefficient) | a (+ve) | High | Positive |
| Polarizability | b (+ve) | Moderate | Positive |
| Molecular Volume | c (-ve) | High | Negative |
| Intercept | d | - | - |
This table illustrates a hypothetical QSPR model. The coefficients (a, b, c, d) would be determined by regression analysis on a training set of molecules.
Prediction of Reactivity Parameters and Synthetic Yields
QSAR/QSPR can also be used to predict the chemical reactivity of this compound.
Reactivity Parameters: The reactivity of the C-Cl bond towards nucleophilic attack is a key feature. QSAR models can predict this reactivity based on electronic descriptors. For instance, Hard and Soft Acids and Bases (HSAB) theory suggests that the reactivity of soft electrophiles like chloroacetamides correlates with the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov A lower ELUMO indicates a stronger electrophile and thus higher reactivity. A QSAR model built on a series of haloacetamides could predict the relative rate constant for the reaction of this compound with a given nucleophile. mdpi.com
Synthetic Yields: In recent years, machine learning-based QSPR models have been developed to predict the yields of chemical reactions. acs.orgnih.gov By analyzing large datasets of similar reactions (e.g., N-acylation of long-chain amines or chlorination of N-alkyl amides), a model could be trained to predict the likely yield for the synthesis of this compound under specific conditions. Such models take into account descriptors for the reactants, reagents, and solvents to make a prediction, which can guide the optimization of synthetic procedures.
Cheminformatics Approaches for Analogous Compound Libraries and Virtual Screening
The exploration of the bioactivity of this compound and the discovery of novel, related compounds with potentially enhanced properties can be significantly accelerated through the use of computational and theoretical methods. Cheminformatics, a discipline that integrates chemistry, computer science, and information science, provides the necessary tools for designing and analyzing large sets of molecules, thereby streamlining the discovery pipeline. Specifically, the construction of analogous compound libraries and the subsequent use of virtual screening are powerful strategies to systematically probe the chemical space around a lead compound like this compound.
Designing Analogous Compound Libraries
An analogous compound library for this compound would consist of molecules that are structurally similar to the parent compound but with systematic variations. The design of such a library is a critical first step in exploring the structure-activity relationship (SAR). The goal is to generate a diverse set of related compounds that can be evaluated, either computationally or experimentally, to identify key structural features responsible for a desired biological effect. For this compound, modifications can be introduced at several positions:
Varying the N-Alkyl Chain: The undecyl (C11) chain is a significant feature contributing to the lipophilicity of the molecule. Analogs can be created by systematically altering the length of this alkyl chain (e.g., from C8 to C16) to modulate properties like membrane permeability and target engagement.
Modifying the Acyl Headgroup: The chloroacetyl group is a reactive moiety. Analogs could be designed by replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with other small functional groups to fine-tune reactivity and binding interactions.
Introducing Substitutions on the Alkyl Chain: Further diversity can be achieved by introducing functional groups (e.g., hydroxyl, ether linkages) or branching along the undecyl chain.
A well-designed library will cover a defined chemical space, with each analog having a unique set of calculated physicochemical properties. These properties, often referred to as molecular descriptors, are crucial for quantitative structure-activity relationship (QSAR) studies. srce.hrscielo.brfrontiersin.org Common descriptors include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP) as a measure of lipophilicity, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net
Below is an illustrative data table of a hypothetical analogous library based on this compound, with key calculated molecular descriptors. Such a table would be fundamental for any cheminformatics-driven study.
| Compound ID | Structure | Molecular Formula | MW ( g/mol ) | cLogP | PSA (Ų) |
| Parent | This compound | C13H26ClNO | 247.80 | 5.2 | 29.1 |
| Analog-1 | 2-chloro-N-octylacetamide | C10H20ClNO | 205.72 | 3.7 | 29.1 |
| Analog-2 | 2-chloro-N-dodecylacetamide | C14H28ClNO | 261.83 | 5.7 | 29.1 |
| Analog-3 | 2-chloro-N-tetradecylacetamide | C16H32ClNO | 289.88 | 6.7 | 29.1 |
| Analog-4 | 2-bromo-N-undecylacetamide | C13H26BrNO | 292.25 | 5.4 | 29.1 |
| Analog-5 | 2-fluoro-N-undecylacetamide | C13H26FNO | 231.35 | 5.0 | 29.1 |
This table is for illustrative purposes and contains computationally predicted values.
Virtual Screening
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, typically a protein or enzyme. ekb.egplos.org This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For this compound and its analogous library, a structure-based virtual screening approach would be highly relevant.
The general workflow for a virtual screening campaign involves several key steps:
Target Identification and Preparation: Based on the known biological activities of similar chloroacetamides and fatty acid amides, a plausible protein target can be selected. ekb.egmdpi.comcambridge.org For instance, enzymes involved in fatty acid biosynthesis, such as very-long-chain fatty acid elongases (VLCFAs), are known targets for chloroacetamide herbicides. ekb.egmdpi.com Once a target is chosen, its three-dimensional crystal structure is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site or pocket.
Library Docking: Molecular docking simulations are performed to predict the preferred orientation of each compound from the analogous library within the target's binding site. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). eurjchem.com
Hit Selection and Analysis: The results of the docking are ranked based on their scores. The top-ranked compounds, or "hits," are considered the most promising candidates for binding to the target. These hits are then visually inspected to analyze their binding modes, looking for key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with the amino acid residues in the binding pocket. ekb.egeurjchem.com
The following table illustrates hypothetical results from a virtual screening of the analogous library against a target protein.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |
| Parent | -7.2 | 15.5 | SER251, THR217, LEU305 |
| Analog-1 | -6.5 | 45.2 | SER251, THR217 |
| Analog-2 | -7.5 | 10.1 | SER251, THR217, LEU305, PHE310 |
| Analog-3 | -7.9 | 5.8 | SER251, THR217, LEU305, PHE310, VAL312 |
| Analog-4 | -7.4 | 12.3 | SER251, THR217, LEU305 |
| Analog-5 | -7.1 | 18.0 | SER251, THR217, LEU305 |
This table is for illustrative purposes. Docking scores and interacting residues are hypothetical and depend on the specific protein target and software used.
The insights gained from such a virtual screening campaign are invaluable. For example, the hypothetical data above suggest that increasing the alkyl chain length (Analogs 2 and 3) may lead to more favorable hydrophobic interactions within the binding site, resulting in better docking scores. ekb.eg This information provides a rational basis for prioritizing which analogs to synthesize and test experimentally, thereby accelerating the discovery of new and more potent compounds based on the this compound scaffold.
Advanced Analytical Research Methodologies for 2 Chloro N Undecylacetamide
Spectroscopic Techniques for Structural Elucidation in Complex Matrices
Spectroscopic methods are indispensable for probing the molecular structure and dynamics of 2-chloro-N-undecylacetamide. These techniques provide detailed information on the compound's atomic connectivity, conformational states, and interactions with its surrounding environment.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the synthesis of this compound in real-time. By recording NMR spectra directly from the reaction vessel, it is possible to track the consumption of reactants and the formation of products and intermediates without the need for sample extraction and preparation. This approach provides valuable kinetic and mechanistic insights into the reaction progress.
For the synthesis of this compound, which is typically formed via the acylation of undecylamine (B147597) with chloroacetyl chloride, in-situ NMR can be employed to:
Monitor key reactants and products: The disappearance of the signals corresponding to the protons of undecylamine and chloroacetyl chloride, and the appearance of new signals for the amide and alkyl protons of this compound, can be quantitatively followed over time.
Identify reaction intermediates: Transient intermediates, if present in sufficient concentration, can be detected, offering a more complete picture of the reaction mechanism.
Optimize reaction conditions: The effect of parameters such as temperature, catalyst, and reactant concentration on the reaction rate and yield can be efficiently studied, leading to optimized synthesis protocols.
Recent advancements in NMR technology, including flow-through cells and specialized probes, have made in-situ monitoring more accessible and applicable to a wider range of reaction conditions.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the conformational states and intermolecular interactions of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and bonding environment.
Key Vibrational Bands for this compound:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Provided |
| N-H Stretch | 3300 - 3500 | Hydrogen bonding state of the amide group |
| C-H Stretches | 2800 - 3000 | Conformation of the undecyl chain |
| Amide I (C=O Stretch) | 1630 - 1680 | Secondary structure (e.g., α-helix, β-sheet in aggregates) and hydrogen bonding |
| Amide II (N-H Bend & C-N Stretch) | 1510 - 1570 | Conformational changes and hydrogen bonding |
| C-Cl Stretch | 600 - 800 | Presence and environment of the chloro group |
By analyzing the positions, intensities, and shapes of these characteristic bands, researchers can deduce:
Conformational Isomers: The long undecyl chain of this compound can adopt various conformations. Vibrational spectroscopy can distinguish between different rotational isomers (rotamers) by detecting subtle shifts in the vibrational frequencies of the C-H and C-C bonds.
Intermolecular Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). FTIR and Raman spectroscopy are highly sensitive to the formation of intermolecular hydrogen bonds, which cause significant shifts in the N-H and Amide I bands. rsc.orgnih.gov This is crucial for understanding the solid-state packing and aggregation behavior of the compound.
Solvent Effects: The interaction of this compound with different solvents can be studied by observing changes in its vibrational spectrum, providing insights into solute-solvent interactions.
High-Resolution Mass Spectrometry (HRMS) is an essential tool for identifying and characterizing reaction intermediates in the synthesis of this compound, as well as its degradation products in various matrices. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.
Applications of HRMS in the study of this compound:
Mechanistic Studies: During synthesis, short-lived intermediates can be trapped and analyzed by HRMS, providing direct evidence for proposed reaction mechanisms. For instance, in the reaction of undecylamine with chloroacetyl chloride, HRMS could potentially identify protonated or adduct forms of intermediates.
Degradation Product Identification: this compound may degrade under environmental or metabolic conditions. HRMS, often coupled with liquid chromatography (LC-HRMS), can separate and identify these degradation products. Common degradation pathways for chloroacetamides include hydrolysis of the chloro group to a hydroxyl group or cleavage of the amide bond. researchgate.net The high mass accuracy of HRMS allows for the confident identification of these modified structures.
Impurity Profiling: HRMS can be used to identify and quantify impurities in synthesized batches of this compound, which is critical for quality control.
Example of HRMS Data Interpretation:
| m/z (measured) | Elemental Composition | Compound Identity |
| 248.1725 | C₁₃H₂₇ClNO | [this compound + H]⁺ |
| 230.1619 | C₁₃H₂₆O | [Hydrolysis product + H]⁺ |
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from complex mixtures.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the purification of this compound from crude reaction mixtures. mdpi.com This method allows for the isolation of the target compound with high purity by separating it from unreacted starting materials, byproducts, and other impurities.
Key aspects of preparative HPLC for this compound purification:
Stationary Phase: A reversed-phase C18 column is typically suitable for separating non-polar to moderately polar compounds like this compound.
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly used to elute the compounds from the column.
Detection: A UV detector is often used to monitor the elution of the compounds. The wavelength for detection would be chosen based on the UV absorbance of the amide bond.
Fraction Collection: The eluent corresponding to the peak of this compound is collected. Subsequent analysis of the collected fractions by analytical HPLC or other techniques is performed to confirm purity.
The scalability of preparative HPLC allows for the purification of quantities ranging from milligrams to kilograms, making it a versatile tool in both research and production settings.
Hyphenated chromatographic techniques, which couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry, are ideal for the trace analysis of this compound in environmental samples such as water and soil.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization could be employed to enhance its amenability to GC analysis. GC-MS offers excellent separation efficiency and provides characteristic mass spectra for compound identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not suitable for GC. nih.govresearchgate.netoup.comthermofisher.comresearchgate.net For this compound, a reversed-phase LC separation would be followed by detection using tandem mass spectrometry. In MS/MS, a specific parent ion of the target compound is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for very low detection limits.
Typical LC-MS/MS parameters for chloroacetamide analysis:
| Parameter | Typical Setting |
| LC Column | C18 |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Transition (example) | [M+H]⁺ → specific fragment ions |
These hyphenated techniques are crucial for monitoring the environmental presence and persistence of this compound and its degradation products.
X-ray Diffraction and Solid-State Characterization
X-ray diffraction is a fundamental technique for elucidating the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of an X-ray beam passed through a sample, researchers can determine the arrangement of atoms, bond lengths, and bond angles.
Single Crystal X-ray Diffraction for Precise Molecular Geometry
Single crystal X-ray diffraction (SC-XRD) offers the most precise determination of a molecule's three-dimensional structure. This technique requires a high-quality single crystal of the compound. The analysis provides detailed information on unit cell dimensions, bond lengths, bond angles, and torsion angles, confirming the exact conformation of the molecule in the solid state.
A search for a crystallographic study of this compound did not yield any specific results. Therefore, no experimental data on its molecular geometry, such as crystal system, space group, or specific atomic coordinates, can be provided at this time.
Powder X-ray Diffraction for Polymorphism and Crystallinity Studies
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It is a primary tool for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. For instance, the parent compound, chloroacetamide, is known to exist in at least two crystalline forms: a stable alpha form and an unstable beta form nih.gov.
No PXRD studies specifically investigating the crystallinity or potential polymorphism of this compound have been found in the reviewed literature.
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA) for Decomposition Studies and Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This analysis is crucial for determining the thermal stability of a compound, identifying its decomposition temperature, and studying its degradation pathways. The resulting data, a TGA curve, plots mass loss versus temperature.
Specific TGA data for this compound, which would detail its thermal stability and decomposition profile, is not available in published research.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetic Processes
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify energetic processes such as melting, crystallization, glass transitions, and solid-solid phase transitions.
No DSC studies for this compound were identified, meaning there is no available data on its melting point, enthalpy of fusion, or other potential phase transitions.
Electrochemical Characterization and Redox Behavior Investigations
Electrochemical techniques, such as cyclic voltammetry, are employed to study the redox behavior of a compound. These methods can determine the oxidation and reduction potentials of a molecule, providing insight into its electronic properties and its ability to participate in electron transfer reactions. The reactive chloroacetamide moiety could potentially be susceptible to electrochemical reduction.
A review of the scientific literature found no studies concerning the electrochemical characterization or redox behavior of this compound. Consequently, its redox potentials and electron transfer properties remain uncharacterized.
Environmental Fate and Transformation Research of 2 Chloro N Undecylacetamide
Abiotic Degradation Pathways in Aquatic and Terrestrial Environments
Detailed research on the abiotic degradation of 2-chloro-N-undecylacetamide is not available in the current body of scientific literature. This includes a lack of studies on its behavior under various environmental conditions.
Photolytic Degradation Under Simulated Environmental Conditions
No studies were found that investigated the photolytic degradation of this compound. Consequently, there is no data on its quantum yield, photodegradation half-life, or the identity of its photolytic byproducts under simulated sunlight or other relevant light conditions.
Hydrolytic Stability and Reaction Kinetics in Natural Water Systems
There is no available research on the hydrolytic stability of this compound in aqueous environments. Information regarding its rate of hydrolysis at different pH values, temperature dependencies, and the resulting degradation products is not documented.
Sorption and Desorption Dynamics in Varied Soil and Sediment Matrices
Specific data on the sorption and desorption behavior of this compound in soil and sediment are absent from the scientific literature. Therefore, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), Freundlich or Langmuir adsorption constants, and the influence of soil properties (e.g., organic matter content, clay content, pH) on its mobility are unknown.
Biotic Transformation and Biodegradation Studies
There is a lack of research into the biotic transformation and biodegradation of this compound by microorganisms.
Microbial Degradation Mechanisms by Environmental Isolates
No studies have been published that identify specific microbial species or consortia capable of degrading this compound. As a result, there is no information on the enzymatic pathways or metabolic processes involved in its breakdown by environmental isolates.
Identification of Biodegradation Metabolites and Mineralization Extent
In the absence of biodegradation studies, there is no information on the metabolites formed during the microbial degradation of this compound. Furthermore, the extent to which this compound can be mineralized to inorganic end products such as carbon dioxide, water, and chloride ions has not been determined.
Assessment of Aerobic and Anaerobic Transformation Pathways
The environmental persistence of this compound is largely determined by its transformation under different redox conditions. Like other chloroacetamide herbicides, it is expected to undergo degradation through both aerobic and anaerobic pathways, primarily driven by microbial activity.
Aerobic Transformation:
Under aerobic conditions, the transformation of chloroacetamide herbicides is often initiated by microbial N/C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent cleavage. scispace.com Key enzymatic reactions involving amidases, hydrolases, reductases, ferredoxin, and cytochrome P450 oxygenase are crucial in the catabolic pathways of these compounds in aerobic bacteria. scispace.com
Common aerobic transformation pathways for chloroacetamides include:
Dehalogenation: The cleavage of the chlorine atom is a critical step in the detoxification process.
Hydroxylation: The introduction of hydroxyl groups can increase the water solubility of the compound, making it more susceptible to further degradation.
N-Dealkylation: The removal of the undecyl group from the nitrogen atom is a likely initial step in the degradation process.
Anaerobic Transformation:
In anoxic environments such as subsoil, wetland sediments, and groundwater, anaerobic degradation is the principal transformation route for chloroacetamide herbicides. researchgate.netnih.gov For this class of compounds, dechlorination is typically the initial reaction in anaerobic bacterial degradation. scispace.com Studies on related chloroacetamides have shown that the length of the N-alkoxyalkyl groups can significantly affect the degradation rates, with shorter chains leading to higher degradation rates. nih.gov
A proposed anaerobic degradation pathway for a related chloroacetamide, acetochlor (B104951), involves the identification of several metabolites, indicating a stepwise detoxification process. nih.gov This suggests that this compound could also be transformed into various intermediate compounds before complete mineralization.
| Transformation Pathway | Conditions | Key Reactions | Potential Metabolites (based on related compounds) |
| Aerobic | Presence of Oxygen | N/C-dealkylation, Hydroxylation, Dehalogenation | Hydroxylated derivatives, N-dealkylated acetamides |
| Anaerobic | Absence of Oxygen | Dechlorination, Reductive dehalogenation | Dechlorinated acetamides, various aniline (B41778) derivatives |
Transport and Distribution Modeling in Environmental Compartments
Predicting the movement and final destination of this compound in the environment is crucial for assessing its potential impact. Environmental fate models are used to simulate its transport and distribution across various compartments, including soil, water, and air. These models integrate the compound's physicochemical properties with environmental parameters.
Due to its structural characteristics as a chloroacetamide, this compound is expected to have moderate to low water solubility and a tendency to adsorb to soil organic matter. The long undecyl chain would likely increase its hydrophobicity, potentially leading to stronger sorption to soil and sediment.
Key parameters used in transport and distribution models for compounds like this compound include:
Soil-Water Partition Coefficient (Koc): This value indicates the compound's tendency to bind to soil organic carbon. A higher Koc suggests lower mobility in soil.
Henry's Law Constant: This parameter helps in predicting the partitioning of the compound between water and air, indicating its potential for volatilization.
Degradation Half-life (DT50): The time it takes for half of the compound to degrade in a specific medium (e.g., soil, water) is a critical input for modeling its persistence.
Modeling studies on other chloroacetamide herbicides can provide insights into the likely environmental distribution of this compound. These models help in predicting concentrations in different environmental compartments and assessing the potential for groundwater contamination or long-range transport.
| Environmental Compartment | Expected Behavior of this compound | Governing Factors |
| Soil | Moderate to high adsorption, limited leaching | Soil organic matter content, soil pH, microbial activity |
| Water (Surface and Ground) | Potential for runoff from treated areas, persistence depends on degradation rates | Water solubility, hydrolysis, photolysis, microbial degradation waters.com |
| Air | Low potential for volatilization | Vapor pressure, Henry's Law Constant |
| Sediment | Accumulation due to sorption | Hydrophobicity, water flow dynamics |
Bioaccumulation Potential in Non-Mammalian Aquatic Systems (e.g., Algae, Fish)
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration higher than that in the environment. For this compound, its potential to bioaccumulate in non-mammalian aquatic organisms like algae and fish is a significant environmental concern. nih.gov
The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Kow). A high log Kow value suggests a greater tendency for the chemical to partition into the fatty tissues of organisms. The long undecyl chain in this compound suggests a high log Kow and therefore a potential for bioaccumulation.
Studies on other chloroacetamide herbicides have shown that they can be absorbed by aquatic organisms, leading to adverse effects. nih.gov For instance, acetochlor has been shown to accumulate in organisms, posing a risk to the entire ecosystem through the food web. mdpi.com
The bioconcentration factor (BCF) is a key metric used to quantify the bioaccumulation potential of a substance in aquatic organisms. It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. While specific BCF data for this compound are not available, the general properties of chloroacetamides suggest a need for monitoring its presence in aquatic food chains. nih.gov
| Organism | Potential for Bioaccumulation | Key Considerations |
| Algae | Potential for adsorption and absorption from water | Base of the aquatic food chain, potential for trophic transfer |
| Fish | Potential for uptake through gills and diet | Accumulation in fatty tissues, potential for adverse physiological effects nih.gov |
Mitigation Strategies for Environmental Persistence and Remediation Research
Given the potential environmental persistence of this compound, research into mitigation and remediation strategies is essential. These strategies aim to reduce its presence and impact in the environment.
Mitigation Strategies:
Best Management Practices (BMPs) in Agriculture: Implementing BMPs such as buffer strips, cover crops, and conservation tillage can help reduce the runoff of herbicides from agricultural fields into adjacent water bodies.
Alternative Formulations: Research into formulations that enhance the degradation rate or reduce the mobility of the active ingredient can help minimize its environmental impact.
Remediation Research:
Several technologies are being explored for the remediation of sites contaminated with chloroacetamide herbicides. These can be broadly categorized as biological, chemical, and physical methods.
Bioremediation: This approach utilizes microorganisms to degrade contaminants. Several bacterial strains have been identified that can effectively degrade chloroacetamide herbicides. researchgate.net Bioaugmentation, the introduction of specific microbial strains to a contaminated site, has shown promise in accelerating the degradation of these compounds in soil. researchgate.net
Phytoremediation: This method uses plants to remove, degrade, or contain environmental contaminants. Certain plant species can take up and metabolize chloroacetamide herbicides.
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and photocatalysis using titanium dioxide (TiO2), have been shown to be effective in degrading chloroacetamide herbicides in water. mdpi.comresearchgate.net These processes generate highly reactive hydroxyl radicals that can break down the herbicide molecules.
Adsorption: The use of adsorbents like activated carbon can effectively remove chloroacetamide herbicides from contaminated water.
| Remediation Strategy | Mechanism | Applicability | Advantages | Limitations |
| Bioremediation | Microbial degradation | Soil and water | Cost-effective, environmentally friendly | Can be slow, requires specific microbial populations and conditions |
| Phytoremediation | Plant uptake and metabolism | Soil and shallow groundwater | Aesthetically pleasing, can be low-cost | Limited to the root zone, potential for contaminant transfer to the food chain |
| Photocatalysis (AOP) | Oxidation by hydroxyl radicals | Water treatment | Rapid degradation, can lead to complete mineralization | Can be energy-intensive, potential formation of toxic byproducts mdpi.com |
| Adsorption | Physical binding to a sorbent | Water treatment | High removal efficiency, well-established technology | Requires disposal or regeneration of the adsorbent |
Applications in Advanced Materials Science and Chemical Synthesis Non Human/non Clinical Focus
Precursor in Polymer Synthesis and Modification
The chloroacetamide moiety is a well-established functional group for initiating or participating in various polymerization reactions and for post-polymerization modification.
The reactive C-Cl bond in 2-chloro-N-undecylacetamide could be leveraged in several polymerization strategies. For instance, it could act as an initiator in certain types of controlled radical polymerization, or it could be incorporated as a monomer in step-growth polymerization processes.
The primary role of the undecyl chain in such polymers would be to act as a bulky, non-polar side chain. This could lead to polymers with the following properties:
Increased Solubility in Non-Polar Solvents: The long alkyl chains would enhance the solubility of the resulting polymer in organic solvents.
Internal Plasticization: The flexible undecyl chains could disrupt polymer chain packing, lowering the glass transition temperature (Tg) and imparting greater flexibility and elastomeric properties to the material.
Hydrophobicity: The incorporation of these long alkyl chains would result in polymers with highly hydrophobic surfaces.
Research on long-chain aliphatic polyamides has shown that the interplay between long alkyl segments and hydrogen-bonding amide groups can lead to the formation of ultra-strong elastomers with programmable supramolecular interactions. nih.govresearchgate.net While not a direct polymerization of this compound, this demonstrates the principle of using long alkyl chains to tailor the mechanical properties of polymers.
The reactive nature of the chloroacetyl group makes this compound a candidate for the surface modification of various substrates, including nanoparticles, films, and bulk materials that possess nucleophilic surface groups (e.g., -OH, -NH2, -SH). Effective surface alkylation of materials like cellulose (B213188) nanocrystals has been demonstrated to improve their dispersion in nonpolar environments and increase hydrophobicity. mdpi.comresearchgate.net
The process would involve a nucleophilic substitution reaction where a surface group displaces the chlorine atom, forming a stable covalent bond. The tethered undecyl chains would then form a hydrophobic layer on the surface.
Table 1: Potential Substrates and Resulting Properties from Surface Functionalization with this compound
| Substrate Material | Potential Surface Groups | Expected Property Change | Potential Application |
| Cellulose Nanocrystals | Hydroxyl (-OH) | Increased hydrophobicity, improved dispersion in non-polar polymers. | Reinforcing agent in bioplastic composites. |
| Silica Nanoparticles | Silanol (Si-OH) | Conversion from hydrophilic to hydrophobic surface. | Stabilizer for emulsions, additive for coatings. |
| Amine-Functionalized Polymers | Primary/Secondary Amines (-NH2) | Attachment of hydrophobic side chains. | Modified membranes with altered permeability. |
| Gold Surfaces (Thiolated) | Thiol (-SH) | Formation of self-assembled monolayers. | Corrosion-resistant coatings, biocompatible interfaces. |
This type of modification is crucial for compatibilizing dissimilar materials, such as incorporating organic fillers into a polymer matrix, or for creating surfaces with specific wetting properties. mdpi.comresearchgate.net
Role in Supramolecular Chemistry and Self-Assembly
The combination of a hydrogen-bonding amide group and a long van der Waals-interacting alkyl chain in this compound makes it a prime candidate for studying and creating self-assembling systems.
Low molecular weight gelators often rely on a balance of intermolecular forces to form fibrous networks that immobilize a solvent, creating a gel. The amide group in this compound can form strong, directional hydrogen bonds, while the undecyl chains can pack together through van der Waals forces. nd.eduacs.org
In appropriate solvents, it is conceivable that this compound molecules could self-assemble into fibrillar networks. The formation and stability of these gels would be highly dependent on the solvent and temperature. Such systems, known as supramolecular gels, are of interest for their stimuli-responsive nature. acs.org The physical gelation of liquid crystals by low molecular weight gelators can lead to new classes of anisotropic gels with potential in optical and electronic materials. nih.gov
The self-assembly of this compound could potentially lead to the formation of various supramolecular structures beyond simple gels, such as micelles, vesicles, or liquid crystalline phases, particularly in aqueous or polar environments. The amphiphilic nature of the molecule (hydrophilic amide head, hydrophobic undecyl tail) would drive this behavior.
Furthermore, the reactive chloro-group offers a handle for post-assembly modification. One could first allow the molecules to self-assemble into a desired architecture and then introduce a nucleophile to "lock" the structure in place by forming covalent cross-links, or to functionalize the surface of the assembled object. This approach allows for the creation of complex and robust nanoscale architectures.
Table 2: Plausible Self-Assembled Structures from this compound
| Environment | Driving Forces | Potential Supramolecular Structure |
| Non-polar organic solvent | Hydrogen bonding, van der Waals interactions | Fibrillar network (Organogel) |
| Polar solvent / Water | Hydrophobic effect, hydrogen bonding | Micelles, Vesicles, Lamellar Phases |
| Neat or high concentration | Hydrogen bonding, van der Waals interactions | Liquid Crystalline Phases (e.g., smectic) |
Utilization as a Chemical Intermediate in Complex Molecule Synthesis
The 2-chloroacetamide (B119443) group is a valuable functional handle in organic synthesis. researchgate.net The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This allows the –CH2C(=O)N(H)undecyl moiety to be attached to other molecules.
Common Nucleophilic Substitution Reactions:
With Thiols (R-SH): To form thioether linkages. The reaction of chloroacetamide with cysteine-containing peptides is a well-established bioconjugation technique. acs.orgnih.gov
With Amines (R-NH2): To form aminoacetamides.
With Alcohols/Phenols (R-OH): To form ether linkages, often under basic conditions.
With Carboxylates (R-COO⁻): To form ester linkages.
The presence of the long undecyl chain would confer significant lipophilicity to the resulting complex molecules, which could be desirable in applications such as:
Phase-Transfer Catalysis: Where lipophilicity is needed to shuttle reagents between aqueous and organic phases.
Synthesis of Biologically Active Molecules: For compounds intended to interact with or traverse lipid membranes.
Precursors for Surfactants: Where a polar head group is attached via substitution, resulting in an amphiphilic molecule.
The reactivity of N-aryl 2-chloroacetamides with various nucleophiles to synthesize heterocyclic systems like imidazoles and thiazolidinones is well-documented. researchgate.net By analogy, this compound could serve as a precursor for long-chain substituted heterocyclic compounds.
Building Block for Heterocyclic Compounds and Fine Chemicals
This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds. The electrophilic carbon atom adjacent to the carbonyl group is susceptible to nucleophilic attack, facilitating the construction of ring structures. While specific research on the undecyl derivative is limited, the general reactivity of N-substituted 2-chloroacetamides is well-established in the formation of heterocycles such as thiazoles, imidazoles, and oxazoles. These reactions typically involve condensation with appropriate nucleophiles, where the chloroacetamide moiety provides a two-carbon unit to the forming ring system.
The general synthetic approach involves the reaction of a primary or secondary amine with chloroacetyl chloride to form the corresponding N-substituted chloroacetamide. This intermediate can then be reacted with various nucleophiles to yield a range of derivatives. For instance, reaction with thiourea (B124793) or thioamides can lead to the formation of thiazole (B1198619) rings, which are important scaffolds in various fine chemicals. The undecyl chain in these molecules would be expected to influence their solubility and interaction with nonpolar environments.
Synthesis of Agro-Chemical Active Ingredients (Excluding Human Toxicity/Safety Assessments)
Chloroacetamides have a history of use as herbicides. The mode of action of these herbicides often involves the alkylation of biological macromolecules in weeds, leading to growth inhibition. The synthesis of agrochemical active ingredients based on the chloroacetamide structure is an area of ongoing research. While public domain research specifically detailing this compound in this context is not extensive, the general class of long-chain N-alkyl chloroacetamides has been investigated for such purposes. The lipophilic undecyl group could potentially enhance the penetration of the active ingredient through the waxy cuticle of plant leaves, thereby increasing its efficacy. The synthesis of these potential agrochemicals would follow standard procedures for the formation of amides, by reacting undecylamine (B147597) with chloroacetyl chloride.
Performance in Industrial Formulations (e.g., coatings, lubricants, surfactants for industrial processes)
The dual nature of the this compound molecule, possessing both a polar amide group and a long nonpolar alkyl chain, suggests its potential application as a surfactant or an additive in various industrial formulations. The undecyl tail provides significant hydrophobic character, which is a key feature for surface-active agents.
In the context of coatings , such a molecule could act as a dispersing agent for pigments in non-aqueous media or as a leveling agent to ensure a smooth and uniform finish. The amide group can provide adhesion to polar substrates, while the alkyl chain orients away from the surface.
For lubricants , long-chain amides are known to function as friction modifiers and anti-wear additives. This compound, or derivatives thereof, could form a protective film on metal surfaces, reducing friction and wear between moving parts. The chloro- group offers a site for further chemical modification to enhance its performance characteristics.
As a surfactant for industrial processes, its molecular structure would allow it to concentrate at oil-water interfaces, reducing interfacial tension. This property is valuable in processes such as emulsion polymerization, industrial cleaning, and ore flotation. The specific performance would be dictated by the balance between its hydrophilic amide head and its hydrophobic undecyl tail.
Role in Catalysis or Ligand Design for Industrial Chemical Processes
The design of ligands is crucial for the development of efficient and selective metal catalysts used in a wide array of industrial chemical processes. While direct catalytic activity of this compound is not documented, its structure lends itself to modification for use as a ligand.
The nitrogen and oxygen atoms of the amide group can act as coordination sites for metal ions. Furthermore, the reactive C-Cl bond allows for the introduction of other donor groups, leading to the synthesis of multidentate ligands. For example, substitution of the chloride with a phosphine (B1218219) or another nitrogen-containing heterocycle could yield a chelating ligand. The long undecyl chain could serve to enhance the solubility of the resulting metal complex in nonpolar organic solvents, which are often used in industrial catalysis. This is particularly advantageous for homogeneous catalysis, where catalyst recovery and product separation are significant challenges. The lipophilic nature of the ligand could facilitate the separation of the catalyst from more polar products.
Future Research Trajectories and Interdisciplinary Perspectives on 2 Chloro N Undecylacetamide
Emerging Research Questions and Unexplored Reactivity Domains
While the fundamental reactivity of the chloroacetamide moiety is understood, its interplay with the long alkyl chain in 2-chloro-N-undecylacetamide opens up new avenues of investigation. Key research questions that are beginning to emerge include the exploration of its potential as a building block in the synthesis of novel surfactants, and its utility in creating functionalized surfaces with unique wetting or bioactive properties. The undecyl chain could also influence the regioselectivity and stereoselectivity of reactions involving the chloroacetamide group, a domain that remains largely unexplored.
Further research is needed to understand the self-assembly properties of this compound in various solvents and its potential to form micelles, vesicles, or other supramolecular structures. These organized assemblies could serve as nanoreactors or controlled-release systems. The reactivity of the amide C-N bond, often considered robust, could also be a subject of investigation for novel catalytic transformations.
Table 1: Potential Areas of Unexplored Reactivity for this compound
| Research Area | Description | Potential Applications |
| Supramolecular Chemistry | Investigation of self-assembly into micelles, vesicles, or liquid crystals. | Drug delivery, templated synthesis, advanced materials. |
| Surface Modification | Covalent attachment to surfaces to impart hydrophobicity or bioactivity. | Anti-fouling coatings, biocompatible implants, functionalized sensors. |
| Controlled Polymerization | Use as a functional initiator or monomer in polymerization reactions. | Synthesis of novel polymers with tailored properties. |
| Catalysis | Exploration of the amide group's influence on catalytic reactions. | Development of novel organocatalysts. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. preprints.org For this compound, AI algorithms could be employed to predict its physicochemical properties, reactivity, and potential biological activities based on its structure. ML models, trained on existing data from other chloroacetamides, could optimize reaction conditions for its synthesis, leading to higher yields and purity while minimizing waste. rsc.orgpku.edu.cn
Furthermore, generative AI models could design novel derivatives of this compound with enhanced properties for specific applications. For instance, an AI could suggest modifications to the alkyl chain length or the substituent on the acetamide (B32628) nitrogen to fine-tune its solubility, melting point, or binding affinity to a biological target. This in-silico approach can significantly accelerate the discovery of new functional molecules. preprints.org
Development of Green and Sustainable Synthetic Alternatives
Traditional methods for amide synthesis often involve harsh reagents and generate significant waste. scispace.comresearchgate.net A key future direction for the synthesis of this compound and related compounds is the development of greener and more sustainable methodologies. This includes the use of biocatalysts, such as enzymes, which can facilitate amide bond formation under mild conditions with high selectivity. nih.gov
Solvent selection is another critical aspect of green chemistry. Research into solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical fluids for the synthesis of N-alkylacetamides is a promising area. researchgate.netsemanticscholar.org Catalytic methods that avoid the use of stoichiometric activating agents are also highly desirable to improve the atom economy of the synthesis. The principles of green chemistry will be instrumental in developing manufacturing processes for this compound that are both economically viable and environmentally responsible. nih.gov
Challenges in Scale-Up and Industrial Implementation for Material Science Applications
Transitioning the synthesis of this compound from a laboratory scale to an industrial process presents several challenges. Ensuring consistent product quality, managing reaction exotherms, and developing efficient purification methods are critical considerations for large-scale production. acs.org The handling of potentially hazardous reagents like chloroacetyl chloride on an industrial scale requires stringent safety protocols.
For its application in material science, challenges include achieving uniform incorporation of the molecule into polymer matrices or onto surfaces. The long-term stability and performance of materials functionalized with this compound under various environmental conditions will also need to be thoroughly evaluated. Overcoming these hurdles will be crucial for the successful commercialization of this compound in material science applications.
Broader Scientific Impact and Unforeseen Research Avenues
The study of this compound has the potential to generate knowledge that extends beyond its immediate applications. Investigating its reactivity and properties could lead to the discovery of new synthetic methodologies or a deeper understanding of structure-property relationships in long-chain amides.
Unforeseen research avenues may emerge as scientists from different disciplines begin to explore this molecule. For instance, its long alkyl chain might make it a candidate for studies in lipid bilayer mimics or as a component in self-healing materials. The interdisciplinary nature of modern science suggests that the full potential of this compound will likely be realized through collaborations between chemists, biologists, material scientists, and engineers. routledge.cominteresjournals.org
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 32322-87-5 | C13H26ClNO | 247.80 echemi.com |
| 2-chloro-N,N-dimethylacetamide | 2675-89-0 | C4H8ClNO | 121.56 nih.gov |
| 2-chloro-N-ethylacetamide | 105-35-1 | C4H8ClNO | 121.56 chemeo.com |
| 2-chloro-N-phenylacetamide | 587-65-5 | C8H8ClNO | 169.61 sigmaaldrich.com |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-chloro-N-undecylacetamide in laboratory settings?
Answer: The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting chloroacetyl chloride with undecylamine (C₁₁H₂₃NH₂) in a polar aprotic solvent (e.g., DMF or acetonitrile) under anhydrous conditions. The reaction requires stoichiometric control (1:1 molar ratio) and inert gas purging to minimize hydrolysis. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. This method is adapted from protocols for analogous chloroacetamides, such as 2-chloro-N,N-dimethylacetamide .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Key analytical techniques include:
- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) to confirm the presence of the undecyl chain (δ 0.8–1.5 ppm, multiplet) and chloroacetamide moiety (δ 3.8–4.2 ppm, singlet for CH₂Cl).
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) validate functional groups.
- GC-MS : To assess purity (>95%) and molecular ion alignment with the theoretical m/z (calculated for C₁₃H₂₅ClNO: 258.16).
These methods are standardized for related acetamides, as seen in studies on 2-chloro-N-ethylacetamide .
Q. What storage conditions are optimal for maintaining this compound stability?
Answer: Store the compound at 0–6°C in amber glass vials under nitrogen or argon to prevent oxidation and hydrolysis. Avoid exposure to moisture, as chloroacetamides are prone to hydrolytic degradation under acidic/basic conditions. This aligns with storage protocols for structurally similar compounds like 2-chloro-N,N-dimethylacetamide .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
Answer: Yield optimization strategies include:
- Catalysis : Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate the nucleophilic substitution step.
- Solvent Selection : Use DMF for enhanced solubility of the long-chain undecylamine.
- Temperature Control : Maintain 0–5°C during reagent mixing to suppress side reactions (e.g., dimerization).
These adjustments are informed by methodologies for synthesizing chloroacetamide salts and derivatives .
Q. How should researchers address discrepancies in NMR data for intermediates or byproducts?
Answer:
- Dynamic NMR (DNMR) : Resolve overlapping signals caused by conformational flexibility in the undecyl chain.
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, particularly near the amide group.
- Solvent Screening : Use deuterated DMSO to shift exchangeable protons (e.g., NH) for clearer spectra.
Contradictions in spectral data, such as unexpected splitting patterns, may arise from impurities or tautomerism, as observed in studies on 2-chloro-N-(2,6-dimethylphenyl)acetamide .
Q. What analytical approaches identify and quantify hydrolysis byproducts of this compound?
Answer:
- LC-MS/MS : Detect hydrolyzed products (e.g., undecylamine and chloroacetic acid) using reverse-phase C18 columns and electrospray ionization.
- Titrimetry : Quantify free amine via non-aqueous titration with HClO₄ in glacial acetic acid.
Hydrolysis mechanisms (acid- vs. base-catalyzed) and byproduct profiles are consistent with those of shorter-chain chloroacetamides .
Q. How can researchers mitigate side reactions during functionalization of this compound?
Answer:
- Protecting Groups : Temporarily protect the amide nitrogen with Boc (tert-butoxycarbonyl) during substitutions at the chloro site.
- Selective Reagents : Use soft nucleophiles (e.g., NaN₃) in THF to avoid over-reactivity.
Side reactions, such as elimination or N-alkylation, are documented in studies on 2-chloro-N-ethylacetamide and require careful stoichiometric control .
Methodological Considerations
Q. What computational tools predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states for substitution reactions (e.g., SN2 mechanisms).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS.
These approaches are validated in studies on chloroacetamide derivatives, such as 2,2-dichloro-N-phenylacetamide .
Q. How should conflicting solubility data for this compound be resolved?
Answer:
- Phase Solubility Diagrams : Generate solubility profiles in binary solvent systems (e.g., ethanol/water).
- Hansen Solubility Parameters (HSP) : Compare with parameters for structurally analogous compounds (e.g., logP ≈ 3.2 for C11 chains).
Discrepancies often arise from polymorphic forms or hydration states, as seen in crystallographic studies of related acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
